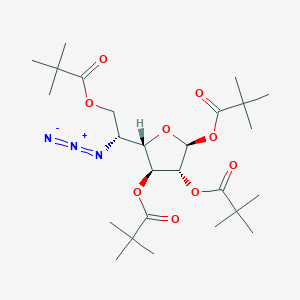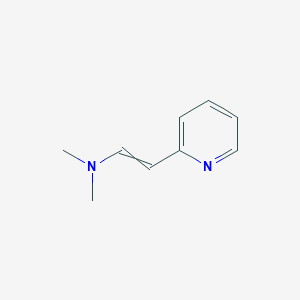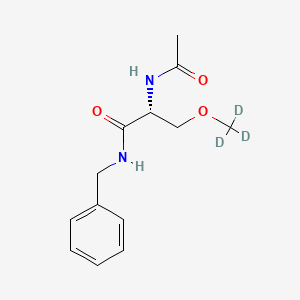
MCL-524 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-524 hydrochloride is a dopamine D2 receptor agonist that is selective for the D2 receptor in its high-affinity state (D2high).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-524 hydrochloride involves a multi-step process. One of the reported methods includes a nucleophilic aliphatic fluorination reaction. The tosylated precursor is reacted with fluorine-18 in a mixture of acetonitrile and water, followed by heating. The catechol group is then deprotected using a Lewis acid, such as indium triflate, to yield the final product .
Industrial Production Methods
Industrial production of MCL-524 hydrochloride would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification .
Chemical Reactions Analysis
Types of Reactions
MCL-524 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
MCL-524 hydrochloride has several scientific research applications:
Neurological Disorders: It is investigated for its potential therapeutic effects in treating disorders such as schizophrenia, Parkinson’s disease, and Tourette’s syndrome.
Pharmacological Studies: MCL-524 hydrochloride is used in pharmacological research to understand the role of dopamine D2 receptors in various physiological and pathological conditions.
Mechanism of Action
MCL-524 hydrochloride exerts its effects by selectively binding to dopamine D2 receptors in their high-affinity state (D2high). This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s selectivity for D2high receptors makes it a valuable tool for studying the role of these receptors in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist used in research.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia.
Uniqueness
MCL-524 hydrochloride is unique due to its high selectivity for the D2 receptor in the high-affinity state (D2high). This selectivity allows for more precise studies of D2 receptor function and its role in neurological disorders, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1340476-46-1 |
|---|---|
Molecular Formula |
C21H24NFO3⋅HCl |
Molecular Weight |
393.88 |
Purity |
> 95% |
Synonyms |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)



